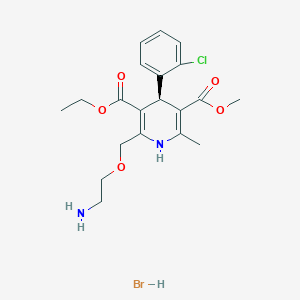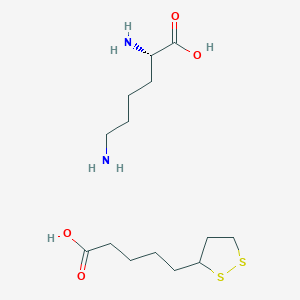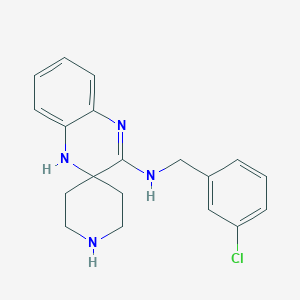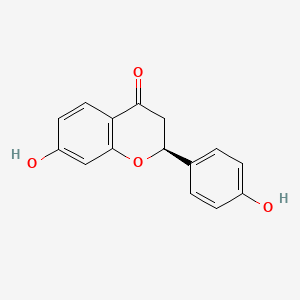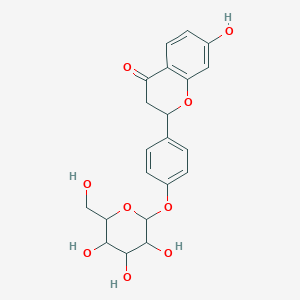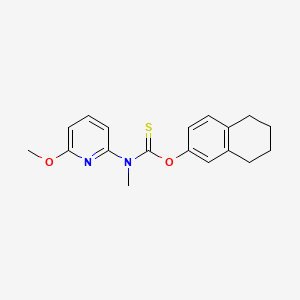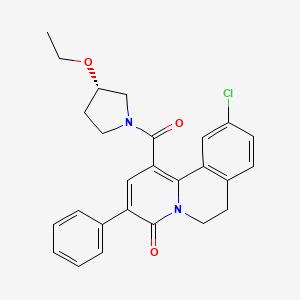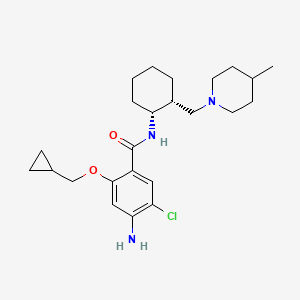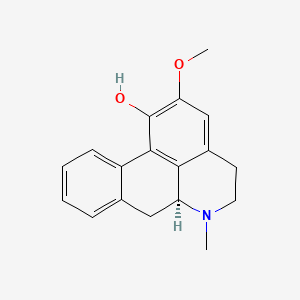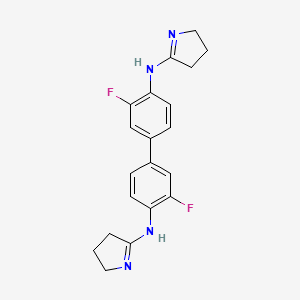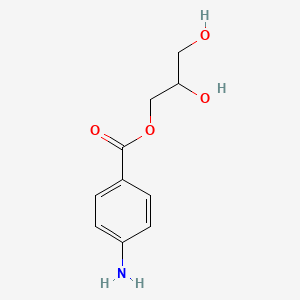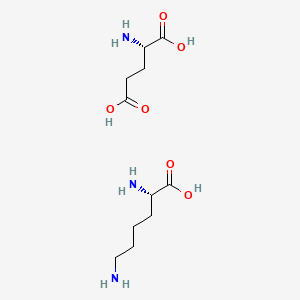
L-Lisina L-glutamato
Descripción general
Descripción
L-Lysine L-glutamate is a compound formed by the combination of two essential amino acids, L-lysine and L-glutamate. L-lysine is vital for proper growth and plays a crucial role in the production of carnitine, which transforms fatty acids into energy and lowers cholesterol levels . L-glutamate, on the other hand, is a key neurotransmitter in the brain and is involved in various metabolic processes . The combination of these two amino acids results in a compound that has significant applications in various fields, including nutrition, medicine, and biotechnology.
Aplicaciones Científicas De Investigación
L-Lysine L-glutamate has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various compounds and materials.
Biology: L-Lysine L-glutamate is used in studies related to protein synthesis, enzyme activity, and metabolic pathways.
Medicine: The compound is used in the development of pharmaceuticals and dietary supplements.
Industry: L-Lysine L-glutamate is used in the production of animal feed, food additives, and cosmetics.
Mecanismo De Acción
Target of Action
L-Lysine L-Glutamate is a compound that primarily targets glutamate receptors . Glutamate is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons .
Mode of Action
Glutamate, a component of L-Lysine L-Glutamate, activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
The biosynthesis of L-Lysine involves the tricarboxylic acid (TCA) cycle . Oxaloacetate (OAA) and L-glutamate are essential precursors for the biosynthesis of L-Lysine . The phosphoenolpyruvate–pyruvate–oxaloacetate (PEP–pyruvate–OAA) node’s genes ppc and pyc were inserted in the genes pck and odx loci, the P1 promoter of the TCA cycle’s gene gltA was deleted, and the nature promoter of glutamate dehydrogenase-coding gene gdh was replaced by P tac-M promoter .
Pharmacokinetics
It is known that the bioavailability of l-lysine and l-glutamate can be influenced by various factors, including the method of administration, the presence of other substances, and individual physiological differences .
Result of Action
The result of the action of L-Lysine L-Glutamate is primarily seen in the production of L-Lysine. The rational engineering of the TCA cycle increased the carbon yield, final titer, and productivity of L-Lysine by Corynebacterium glutamicum in shake-flask fermentation because of improving the OAA and L-Glutamate availability .
Action Environment
The action environment plays a significant role in the efficacy of L-Lysine L-Glutamate. For instance, the suitable addition of biotin accelerates the L-Lysine production in strain JL-69P tac-M gdh because it elastically adjusts the carbon flux for cell growth and precursor supply . This shows that environmental factors, such as the presence of other substances, can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
L-Lysine L-Glutamate participates in numerous biochemical reactions. L-Lysine is involved in proteinogenesis, collagen crosslinking, mineral nutrient uptake, and carnitine production . L-Glutamate, on the other hand, is a major excitatory neurotransmitter in the human brain and spinal cord . The interaction between L-Lysine and L-Glutamate with enzymes, proteins, and other biomolecules is complex and multifaceted.
Cellular Effects
L-Lysine L-Glutamate impacts various types of cells and cellular processes. L-Lysine is essential for cell growth and proliferation . L-Glutamate, as a neurotransmitter, influences neuronal function . It can also affect gene expression and cellular metabolism, particularly in neurons .
Molecular Mechanism
The molecular mechanism of action of L-Lysine L-Glutamate involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, L-Lysine is involved in the biosynthesis of saccharopine, a key intermediate in the lysine degradation pathway .
Temporal Effects in Laboratory Settings
The effects of L-Lysine L-Glutamate can change over time in laboratory settings. For example, long-term lysine restriction has been shown to influence amino acid metabolism in rats . Additionally, the stability and degradation of L-Lysine L-Glutamate, as well as its long-term effects on cellular function, are important areas of study.
Dosage Effects in Animal Models
The effects of L-Lysine L-Glutamate can vary with different dosages in animal models. High concentrations of individual amino acids, including L-Lysine and L-Glutamate, can stimulate insulin secretion in vitro
Metabolic Pathways
L-Lysine L-Glutamate is involved in several metabolic pathways. L-Lysine is part of the diaminopimelate pathway and α‑aminoadipate pathway for its de novo biosynthesis . L-Glutamate is involved in the glutamate synthase pathway, which converts L-Glutamine and 2-oxoglutarate into two molecules of L-Glutamate .
Transport and Distribution
The transport and distribution of L-Lysine L-Glutamate within cells and tissues involve various transporters and binding proteins. For instance, the amino acid transporter LysE is responsible for the transport of L-Lysine in Corynebacterium glutamicum .
Subcellular Localization
The subcellular localization of L-Lysine L-Glutamate and its effects on activity or function are complex. As soluble compounds, both L-Lysine and L-Glutamate can be found throughout the cell, including in the cytoplasm and within organelles . Their localization can influence their roles in various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Lysine L-glutamate can be synthesized through microbial fermentation processes. Corynebacterium glutamicum is commonly used for the industrial production of both L-lysine and L-glutamate . The fermentation process involves the use of substrates such as soybean meal, malt extract, corn steep liquor, and molasses . The production process is optimized by adjusting metabolic pathways and using specific strains of microorganisms to increase yield .
Industrial Production Methods: The industrial production of L-lysine and L-glutamate involves large-scale fermentation processes. The microorganisms used in these processes are genetically engineered to enhance the production of the desired amino acids. The fermentation process is carried out in bioreactors under controlled conditions, including temperature, pH, and oxygen levels . The resulting amino acids are then extracted and purified for various applications.
Análisis De Reacciones Químicas
Types of Reactions: L-Lysine L-glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving L-lysine and L-glutamate include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions involving L-lysine and L-glutamate include various derivatives and conjugates that have specific applications in the food, pharmaceutical, and biotechnology industries .
Comparación Con Compuestos Similares
L-Lysine L-glutamate can be compared with other similar compounds, such as:
L-Glutamic Acid: Both L-glutamic acid and L-glutamate are involved in neurotransmission and metabolic processes.
L-Threonine: Like L-lysine, L-threonine is an essential amino acid used in protein synthesis.
L-Tryptophan: This amino acid is a precursor to serotonin and is used in the treatment of mood disorders.
L-Lysine L-glutamate is unique due to its combined properties of both L-lysine and L-glutamate, making it a versatile compound with diverse applications in various fields.
Propiedades
IUPAC Name |
2-aminopentanedioic acid;2,6-diaminohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMROMWVNDUGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-52-6 | |
| Record name | L-Lysine L-glutamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential benefits of using sugar beet thick juice for L-Lysine production compared to pure sucrose?
A1: Research suggests that sugar beet thick juice offers several advantages over pure sucrose for producing L-Lysine using Corynebacterium glutamicum. These benefits include:
- Faster Growth: C. glutamicum exhibits higher growth rates and consumes the carbon source more rapidly when grown on thick juice. []
- Increased Productivity: Thick juice leads to higher volumetric productivities of L-Lysine compared to pure sucrose. []
- Nutritional Contribution: Thick juice may provide additional nutrients like butyrate, citrate, NAD, and biotin, potentially reducing the need for supplementation. []
Q2: Can L-Lysine L-glutamate be used to fortify wheat flour? What are the benefits and challenges?
A2: Yes, L-Lysine L-glutamate is a viable option for fortifying wheat flour.
- Benefits: It effectively increases the lysine content and lysine score of wheat flour, improving its nutritional value. [] Additionally, it can be incorporated into existing production lines without major alterations. []
- Challenges: Ensuring homogenous distribution of the compound within the flour is crucial. Research suggests achieving a coefficient of variation below 7.63% for adequate homogeneity. []
Q3: How does L-Lysine L-glutamate contribute to the understanding of BMAA transport across the blood-brain barrier?
A3: Although not directly related to L-Lysine L-glutamate, studies on the neurotoxin β‐N‐Methylamino‐l‐alanine (BMAA) provide valuable insights into how large neutral amino acids, including L-Lysine, are transported across the blood-brain barrier.
- Competitive Inhibition: Research has shown that L-Leucine, a large neutral amino acid, can inhibit BMAA uptake into the brain, suggesting they utilize the same transport system. [] This finding indicates that factors influencing neutral amino acid transport, such as diet, could potentially affect L-Lysine uptake into the brain as well.
Q4: What is the role of L-Lysine L-glutamate in the study of bacterial growth?
A4: Research on Bacteroides melaninogenicus has shown that L-Lysine can inhibit the growth of certain strains of this bacterium. [] This finding suggests that the presence or absence of L-Lysine in the growth medium can be a determining factor for the growth of specific bacterial strains.
Q5: Can CRISPRi technology be utilized in the production of L-Lysine?
A5: While not directly demonstrated in the provided articles, CRISPRi technology holds potential for optimizing L-Lysine production in microbial cell factories. This technology allows for the fine-tuned regulation of gene expression, which can be used to:
- Enhance Production: Up-regulate genes involved in L-Lysine biosynthesis pathways. []
- Reduce Byproduct Formation: Down-regulate genes responsible for synthesizing undesirable byproducts, thereby increasing the yield of L-Lysine. []
Q6: Does the structure of L-Lysine L-glutamate provide any insights into its properties?
A6: Although the articles don't delve deep into the specific spectroscopic data of L-Lysine L-glutamate, its structure, composed of two amino acids, suggests it's a dipolar ion.
- Partial Molar Volume: Studies on similar dipolar ions indicate that their partial molar volumes are influenced by factors like chain length and temperature. [] This information could be valuable for understanding the behavior of L-Lysine L-glutamate in solutions.
Q7: Can L-arabinose be utilized for the production of L-lysine?
A7: Yes, L-arabinose can be utilized by certain microbial cell factories to produce various amino acids, including L-lysine. This makes L-arabinose, particularly when derived from lignocellulosic biomass, a potential sustainable and renewable feedstock for L-lysine bioproduction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


